Cas no 2172276-17-2 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid)

2-{1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid is a specialized Fmoc-protected amino acid derivative, primarily utilized in peptide synthesis. Its key structural features include a pyrrolidine ring with an acetic acid side chain and a 2-methylpropanoyl group, offering steric and electronic modulation for peptide backbone modifications. The Fmoc group ensures orthogonal protection during solid-phase synthesis, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained, non-natural amino acids into peptide sequences, enhancing conformational control and stability. Its high purity and compatibility with standard coupling reagents make it a reliable building block for advanced peptide research and drug development.
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid structure
2172276-17-2 structure
Product Name:2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid
CAS No:2172276-17-2
MF:C25H28N2O5
MW:436.500226974487
CID:6425666
PubChem ID:165812891
Update Time:2025-06-08

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid
    • 2172276-17-2
    • 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]pyrrolidin-3-yl}acetic acid
    • EN300-1487404
    • Inchi: 1S/C25H28N2O5/c1-25(2,23(30)27-12-11-16(14-27)13-22(28)29)26-24(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,31)(H,28,29)
    • InChI Key: ZMIOIZWZCPROLP-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CC(=O)O)C1

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 701
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 95.9Ų

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid Pricemore >>

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Additional information on 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid (CAS No. 2172276-17-2): A Comprehensive Overview

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid (CAS No. 2172276-17-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, plays a crucial role in the synthesis of peptides and proteins due to its unique structural properties and reactivity.

The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a widely used protecting group in peptide synthesis. It is particularly favored for its ease of removal under mild conditions and its ability to prevent unwanted side reactions during the synthesis process. The presence of the Fmoc group in 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid ensures that the amino group remains protected until the desired stage of synthesis, allowing for precise control over the chemical reactions involved.

The core structure of this compound, pyrrolidine, is a five-membered heterocyclic amine that is commonly found in many biologically active molecules. The pyrrolidine ring provides a rigid framework that can influence the conformational properties of peptides and proteins, making it an essential component in the design of bioactive compounds. The substitution at the C3 position with an acetic acid group further enhances the versatility of this molecule, allowing for additional functionalization and conjugation with other biomolecules.

Recent studies have highlighted the potential applications of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid in various therapeutic areas. For instance, its use in the synthesis of peptidomimetics has shown promise in the development of novel drugs for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. The ability to precisely control the structure and reactivity of this compound makes it an invaluable tool in the hands of medicinal chemists and pharmaceutical researchers.

In addition to its role in drug development, 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid has also been explored for its potential in diagnostic applications. The unique properties of this compound allow it to be used as a building block for creating highly specific and sensitive probes for detecting biomarkers associated with various diseases. This has significant implications for early diagnosis and personalized medicine.

The synthesis of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid involves several well-established chemical reactions, including coupling reactions, deprotection steps, and functional group modifications. These synthetic routes are designed to maximize yield and purity while minimizing side reactions and impurities. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures that the final product meets stringent quality standards required for pharmaceutical applications.

The stability and solubility properties of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-yl}acetic acid are critical factors that influence its utility in various applications. Research has shown that this compound exhibits good stability under a wide range of conditions, making it suitable for long-term storage and transportation. Additionally, its solubility can be fine-tuned by modifying the substituents on the pyrrolidine ring or by using appropriate solvents, which is essential for optimizing its performance in different formulations.

In conclusion, 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpyrrolidin-3-y l}acetic acid (CAS No. 2172276-17\- 0) represents a versatile and powerful tool in the arsenal of medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its excellent reactivity and stability, make it an ideal candidate for developing novel therapeutics and diagnostic agents. As research in this field continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in modern drug discovery and development efforts.

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